molecular formula C22H18N2O4 B11985355 [4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

Cat. No.: B11985355
M. Wt: 374.4 g/mol
InChI Key: BMBBERLWFKEJFS-HZHRSRAPSA-N
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Description

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone linkage between a 4-methoxybenzoyl group and a benzoate group. Hydrazones are known for their diverse biological activities and are widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate typically involves the condensation of 4-methoxybenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting hydrazone is then esterified with benzoic acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxadiazoles.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate is unique due to its specific hydrazone linkage and the presence of both methoxy and benzoate groups

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H18N2O4/c1-27-19-13-9-17(10-14-19)21(25)24-23-15-16-7-11-20(12-8-16)28-22(26)18-5-3-2-4-6-18/h2-15H,1H3,(H,24,25)/b23-15+

InChI Key

BMBBERLWFKEJFS-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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